Moxidectin-d3
Description
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Properties
Molecular Formula |
C37H53NO8 |
|---|---|
Molecular Weight |
642.8 g/mol |
IUPAC Name |
(1R,4S,4'E,5'S,6R,6'S,8R,10E,13R,14E,20R,21R,24S)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]-4'-(trideuteriomethoxyimino)spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9+,23-12+,25-14+,27-11?,38-31+/t22-,26-,28+,29-,30-,32+,33+,34+,36-,37+/m0/s1/i8D3 |
InChI Key |
YZBLFMPOMVTDJY-NXBLVBPNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of Moxidectin-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of Moxidectin-d3, an isotopically labeled internal standard crucial for the accurate quantification of the potent anthelmintic agent, Moxidectin. This document details its chemical characteristics, mechanism of action, and the experimental protocols relevant to its analysis.
Core Physicochemical Properties
This compound is specifically designed for use as an internal standard in mass spectrometry-based bioanalytical methods.[1] Its properties are fundamentally identical to Moxidectin, with the key difference being a slightly higher molecular weight due to the incorporation of three deuterium (B1214612) atoms. The data presented below is for this compound where available; otherwise, data for the parent compound, Moxidectin, is provided as a close surrogate.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| Chemical Name | (2R,2a'E,2a1'S,4Z,4'E,5S,6S,6'R,8'E,11'R,15'S,17a'R,20'R,20a'R)-2a1',20'-dihydroxy-4-((methoxy-d3)imino)-5,6',8',19'-tetramethyl-6-((E)-4-methylpent-2-en-2-yl)-2a1',3,4,5,6,6',7',10',11',14',15',17a',20',20a'-tetradecahydro-2'H,17'H-spiro[pyran-2,13'-[2][3]methano[4]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one | [1] |
| Molecular Formula | C₃₇H₅₀D₃NO₈ | [1] |
| Formula Weight | 642.8 g/mol | [1] |
| CAS Number | 113507-06-5 (Moxidectin) | [4][5][6][7] |
| Appearance | A solid / White to beige powder / Crystalline solid | [1][2][5] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |
| Melting Point | 145-154 °C (Moxidectin) | [4] |
| Aqueous Solubility | Very low; 0.51 mg/L. Solubility is not affected by pH. | |
| Organic Solvent Solubility | Soluble in Chloroform, Methanol, Ethanol (~25 mg/ml), DMSO (~20 mg/ml), and Dimethylformamide (DMF, ~30 mg/ml). | [1][2][7] |
| LogP (n-octanol/water) | 6.0 (Moxidectin) | [4] |
| pKa | <2 (very weak base) (Moxidectin) | |
| Storage Temperature | -20°C | [1][2][5] |
Mechanism of Action of Moxidectin
Moxidectin, a second-generation macrocyclic lactone of the milbemycin class, exerts its potent antiparasitic effect by targeting the neuromuscular systems of invertebrates.[4] Its primary mechanism involves high-affinity, pseudo-irreversible binding to glutamate-gated chloride channels (GluCls), which are prevalent in the nerve and muscle cells of nematodes but absent in vertebrates. This binding locks the channels in an open state, leading to an increased influx of chloride ions. The resulting hyperpolarization of the neuronal or muscle cell membrane causes flaccid paralysis and ultimately leads to the death of the parasite.
Additionally, Moxidectin can act on gamma-aminobutyric acid (GABA) gated chloride channels, although this is considered a secondary target in nematodes. A key pharmacological advantage of Moxidectin is that it is a poor substrate for P-glycoprotein (P-gp) efflux pumps in parasites. This reduces its removal from target cells, thereby enhancing its potency and duration of action.
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of Moxidectin in biological matrices. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.
This protocol provides a generalized workflow for determining Moxidectin concentrations in plasma samples.
1. Materials and Reagents:
-
Blank plasma (species-matched)
-
Moxidectin reference standard
-
This compound internal standard (IS) stock solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (B52724) (ACN) or Methanol (MeOH), HPLC grade
-
Formic acid or Ammonium (B1175870) formate (B1220265) (for mobile phase)
-
Water, deionized or HPLC grade
-
Microcentrifuge tubes (1.5 or 2 mL)
-
HPLC vials
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add a precise volume (e.g., 25 µL) of the this compound IS working solution to each tube and vortex briefly. This step is critical for accurate quantification.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate plasma proteins.
-
Vortex vigorously for 30-60 seconds to ensure thorough mixing and precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
3. UHPLC-MS/MS Conditions (Example):
-
Column: A C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: A suitable gradient to separate Moxidectin from matrix components.
-
Mass Spectrometer: A tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Moxidectin and this compound would be monitored.
4. Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio (Moxidectin/Moxidectin-d3) against the nominal concentration of the calibration standards.
-
The concentration of Moxidectin in unknown samples is determined by interpolating their peak area ratios from the linear regression of the calibration curve.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Moxidectin | C37H53NO8 | CID 9832912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Moxidectin (200 mg)] - CAS [113507-06-5] [store.usp.org]
- 5. scbt.com [scbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Moxidectin (Ref: CL 301423) [sitem.herts.ac.uk]
The Gold Standard of Quantification: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving these goals in mass spectrometry. By delving into the core principles, experimental applications, and comparative performance data, this document serves as a comprehensive resource for professionals engaged in drug discovery, development, and clinical trial bioanalysis.
Core Principles of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle yet significant modification makes them ideal internal standards for mass spectrometry-based quantitative assays. The fundamental principle lies in their near-identical chemical and physical properties to the analyte of interest. The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is introduced into a sample at the earliest stage of preparation, effectively becoming a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement.
Key Advantages
The use of deuterated internal standards offers several key advantages in quantitative mass spectrometry:
-
Compensation for Matrix Effects : Biological matrices are complex and can significantly impact the ionization efficiency of the analyte, leading to ion suppression or enhancement. Since the deuterated internal standard co-elutes with the analyte, it is subjected to the same matrix effects, allowing for effective normalization.
-
Correction for Sample Preparation Variability : Losses during sample extraction, evaporation, and reconstitution can introduce significant errors. A deuterated internal standard, added at the beginning of the workflow, accurately reflects these losses.
-
Improved Precision and Accuracy : By correcting for various sources of error, deuterated internal standards lead to lower coefficients of variation (CV%) and improved accuracy of the quantitative results.
-
Enhanced Method Robustness : The use of deuterated standards makes the analytical method less susceptible to minor variations in experimental conditions, leading to more reliable and reproducible data.
Data Presentation: Performance Comparison
The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is evident in the improved precision and accuracy of quantitative methods. The following tables summarize comparative data from various studies.
| Analyte | Internal Standard Type | Matrix | Concentration Level | % RSD (Precision) | Reference |
| Sirolimus | Deuterated (SIR-d3) | Whole Blood | Low | 2.7% | |
| Medium | 3.5% | ||||
| High | 5.7% | ||||
| Structural Analog (DMR) | Whole Blood | Low | 7.6% | ||
| Medium | 8.9% | ||||
| High | 9.7% |
| Analyte | Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | n | Reference |
| Kahalalide F | Analogous | 96.8 | 8.6 | 284 | |
| Deuterated (SIL) | 100.3 | 7.6 | 340 |
| Internal Standard Type | Bias Compared to SIL-IS | Performance | Reference |
| Isotopically Labeled Structural Isomer | Excellent agreement | Acceptable | |
| Structural Analog (with added methyl group) | Excellent agreement | Acceptable | |
| Halogen-substituted Analogs (Cl and Br) | Met criteria | Acceptable | |
| Structural Analogs (with substituted amine moieties) | ≥15% | Unacceptable |
Mandatory Visualization
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: How deuterated standards compensate for matrix effects.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to successful quantitative analysis. The following sections outline generalized methodologies for LC-MS/MS and GC-MS using deuterated internal standards.
LC-MS/MS Method for Quantification of a Small Molecule Drug in Human Plasma
This protocol provides a general framework for the analysis of a small molecule drug in human plasma. Specific parameters will need to be optimized
Moxidectin-d3 molecular weight and chemical structure
For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the core physicochemical properties and analytical methodologies for Moxidectin-d3, a critical internal standard in pharmacokinetic and residue analysis studies.
This compound is the deuterated form of Moxidectin (B1677422), a potent, broad-spectrum endectocide from the milbemycin family.[1] Its use as an internal standard is crucial for the accurate quantification of Moxidectin in various biological matrices through mass spectrometry-based methods.[2]
Core Physicochemical Properties
The fundamental properties of this compound are summarized below, providing a foundational dataset for its application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C37H50D3NO8 | [2][3] |
| Molecular Weight | 642.84 g/mol | [3] |
| Appearance | Solid | [2] |
| Solubility | Soluble in Chloroform and Methanol | [2][4] |
| Storage Temperature | -20°C | [2][4] |
Chemical Structure
The chemical structure of this compound is provided below in SMILES (Simplified Molecular-Input Line-Entry System) and InChI (International Chemical Identifier) formats.
SMILES: O=C([C@@]1([H])[C@@]2(O)[C@@]3([H])--INVALID-LINK--C(C)=C1)O[C@@]4([H])C--INVALID-LINK--/C--INVALID-LINK--/C=C/C=C2\CO3)([H])O[C@]5(O--INVALID-LINK--=C/C(C)C)--INVALID-LINK--/C(C5)=N\OC([2H])([2H])[2H])C4[2]
InChI: InChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9+,23-12+,25-14+,27-11+,38-31-/t22-,26-,28+,29-,30-,32+,33+,34+,36-,37+/m0/s1/i8D3[2][3]
Experimental Protocols: Quantification of Moxidectin using this compound
This compound is commonly employed as an internal standard for the quantification of Moxidectin in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] The following protocols are generalized procedures and should be optimized for specific experimental conditions.
Sample Preparation from Plasma/Serum (Protein Precipitation)
-
Aliquoting: Transfer 100-200 µL of the plasma or serum sample into a microcentrifuge tube.[6]
-
Internal Standard Spiking: Add a known concentration of this compound solution to the sample and briefly vortex.[6]
-
Protein Precipitation: Add three volumes of cold acetonitrile (B52724) (e.g., 600 µL for a 200 µL sample) to precipitate proteins.[6] For enhanced precipitation, 1% formic acid in acetonitrile can be utilized.[6]
-
Mixing and Centrifugation: Vortex the mixture vigorously for 1-5 minutes, followed by centrifugation to pellet the precipitated proteins.[6]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube for LC-MS/MS analysis.[6]
LC-MS/MS Analysis
The following table outlines typical instrument conditions for the analysis of Moxidectin. These parameters should be optimized for the specific instrument and column used.
| Parameter | Typical Setting | Source(s) |
| LC System | UHPLC or HPLC | [6] |
| Column | Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or Luna C8(2) (30 x 2.0 mm, 3 µm) | [6] |
| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water or 0.01% acetic acid in water | [6] |
| Mobile Phase B | Acetonitrile or Methanol | [6] |
| Flow Rate | 0.2 - 0.4 mL/min | [6] |
| Injection Volume | 5 - 10 µL | [6] |
| Column Temperature | 30 - 40 °C | [6] |
| MS System | Triple Quadrupole Mass Spectrometer | [6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [6] |
| Capillary Voltage | 3.5 kV | [6] |
| Source Temperature | 150 °C | [6] |
| Desolvation Temperature | 500 °C | [6] |
| Desolvation Gas Flow | 800 L/h | [6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [6] |
| MRM Transition (Moxidectin) | 640.4 → 528.5 m/z (Quantification) | [5] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of Moxidectin in biological samples using this compound as an internal standard.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS | LGC Standards [lgcstandards.com]
- 4. glpbio.com [glpbio.com]
- 5. Development and validation of an LC-MS/MS method for the quantification of the anthelmintic drug moxidectin in a volumetric absorptive microsample, blood, and plasma: Application to a pharmacokinetic study of adults infected with Strongyloides stercoralis in Laos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Moxidectin-d3: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Moxidectin-d3. The information herein is curated to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their studies. While specific stability data for the deuterated form is limited, this guide leverages extensive data from its parent compound, Moxidectin (B1677422), to infer stability characteristics and provide robust handling protocols. This compound is primarily utilized as an internal standard for the quantification of Moxidectin in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Core Stability Profile
This compound, as a solid, is a stable compound when stored under appropriate conditions. Commercial suppliers indicate a shelf life of at least four years when stored at -20°C.[1] The stability of Moxidectin, the non-deuterated analogue, has been more extensively studied and provides valuable insights into the potential degradation pathways of this compound.
General Storage Recommendations
Proper storage is critical to maintain the chemical integrity of this compound. The following conditions are recommended based on available data.
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | [1][2] |
| Physical Form | Solid | [1] |
| Shipping Condition | Room temperature (continental US; may vary elsewhere) | [1] |
| Long-term Stability | ≥ 4 years | [1] |
Forced Degradation and Stability-Indicating Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Studies on Moxidectin have revealed its degradation profile under various stress conditions, which is crucial for developing stability-indicating analytical methods.
Moxidectin has demonstrated good stability under thermal stress.[3][4][5][6] However, it is susceptible to degradation under acidic and alkaline conditions.[3][4][5][6]
Summary of Moxidectin Degradation Products
| Stress Condition | Major Degradation Products | Reference |
| Acid Hydrolysis | 3,4-epoxy-moxidectin, 23-keto-nemadectin, (23Z)-moxidectin | [3][4][5][6][7] |
| Alkaline Hydrolysis | 2-epi and ∆2,3 isomers (Impurities D and E in European Pharmacopoeia) | [3][4][5][6] |
| Oxidation | 23-keto-nemadectin (to a lesser extent than acid hydrolysis) | [3][4][5][6] |
| Thermal | Relatively stable; no significant increase in impurities | [3][8] |
Experimental Protocols
Detailed methodologies are critical for replicating and validating stability studies. The following sections outline typical experimental protocols for forced degradation studies of Moxidectin.
Forced Degradation Experimental Workflow
Caption: A typical experimental workflow for forced degradation studies of Moxidectin.
Protocol for Acid, Alkaline, and Oxidative Degradation
-
Sample Preparation : Prepare solutions of Moxidectin in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Stress Application :
-
Acid Hydrolysis : Treat the Moxidectin solution with an acid (e.g., 0.1 M HCl) and incubate at a specified temperature (e.g., 70°C) for a defined period.
-
Alkaline Hydrolysis : Treat the Moxidectin solution with a base (e.g., 0.1 M NaOH) and incubate under controlled conditions.
-
Oxidative Degradation : Treat the Moxidectin solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
-
Neutralization : After the stress period, neutralize the acidic and alkaline samples.
-
Analysis : Analyze the stressed samples using a stability-indicating HPLC method.[7]
-
Characterization : Identify and characterize the degradation products using techniques such as LC-MS/MS and NMR spectroscopy.[3][4][5][6][7]
Mechanism of Action: Signaling Pathway
While not directly related to stability, understanding the mechanism of action of Moxidectin is crucial for its application. Moxidectin is an anthelmintic agent that acts on the nervous system of parasites.[9]
Caption: Signaling pathway for the mechanism of action of Moxidectin.
Moxidectin selectively binds to glutamate-gated chloride ion channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA-A) receptors in invertebrate nerve and muscle cells.[10][11][12] This binding increases the permeability of the cell membrane to chloride ions, leading to an influx of these ions.[9][10] The increased intracellular chloride concentration causes hyperpolarization of the nerve and muscle cells, making them less excitable.[9] This results in flaccid paralysis and ultimately the death of the parasite.[9][10]
Conclusion
This compound is a stable compound when stored under the recommended conditions of -20°C in a solid form. Insights from forced degradation studies on its non-deuterated counterpart, Moxidectin, highlight its susceptibility to acidic and alkaline hydrolysis. For researchers and drug development professionals, adherence to proper storage and handling procedures is paramount to ensure the accuracy and reliability of analytical results where this compound is used as an internal standard. The provided experimental protocols and mechanism of action pathway serve as a valuable resource for further research and application.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS | LGC Standards [lgcstandards.com]
- 3. Isolation and characterization of degradation products of moxidectin using LC, LTQ FT-MS, H/D exchange and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of degradation products of moxidectin using LC, LTQ FT-MS, H/D exchange and NMR | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and characterization of degradation products of moxidectin using LC, LTQ FT-MS, H/D exchange and NMR | Semantic Scholar [semanticscholar.org]
- 7. Identification and Characterization of Acidic Degradation Products of Moxidectin Drug Substance Including Degradation Pathways Using LC, HRMS, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Moxidectin Degradation Analysis | PDF | Mass Spectrometry | High Performance Liquid Chromatography [scribd.com]
- 9. What is the mechanism of Moxidectin? [synapse.patsnap.com]
- 10. Moxidectin | C37H53NO8 | CID 9832912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
- 12. Moxidectin: a review of chemistry, pharmacokinetics and use in horses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Moxidectin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and manufacturing of deuterated Moxidectin, a critical analytical tool and potential therapeutic agent. The document details the synthetic pathways, experimental protocols, and quantitative data pertinent to the production of this isotopically labeled macrocyclic lactone.
Introduction to Moxidectin and the Significance of Deuteration
Moxidectin is a potent, broad-spectrum endectocide belonging to the milbemycin class of macrocyclic lactones. It is a semi-synthetic derivative of nemadectin (B27624), a natural product of the fermentation of Streptomyces cyano-griseus. Moxidectin is widely used in veterinary medicine for the control of internal and external parasites.
The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into the Moxidectin molecule offers significant advantages. Deuteration at specific metabolic sites can alter the drug's pharmacokinetic profile, potentially leading to a longer half-life and improved metabolic stability. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond slows down metabolic processes that involve the cleavage of this bond. Furthermore, deuterated Moxidectin, particularly Moxidectin-d3, serves as an invaluable internal standard for highly sensitive and accurate quantification of Moxidectin in biological matrices using mass spectrometry-based analytical methods.
General Synthesis of Moxidectin
The manufacturing of Moxidectin begins with the fermentation of Streptomyces cyano-griseus to produce its precursor, Nemadectin. The semi-synthetic conversion of Nemadectin to Moxidectin is a multi-step process that typically involves protection of reactive functional groups, selective oxidation, oximation, and final deprotection.
A common synthetic route is outlined in the workflow below:
Synthesis of Deuterated Moxidectin (this compound)
The most common isotopologue of deuterated Moxidectin is this compound, where the three hydrogen atoms of the methoxy (B1213986) group on the oxime at the C-23 position are replaced with deuterium. This specific labeling is achieved by modifying the oximation step in the general synthesis pathway.
Key Deuterating Reagent
The synthesis of this compound requires a deuterated oximation reagent. The key reagent is trideuteromethoxylamine hydrochloride (CD3ONH2·HCl) . This reagent introduces the trideuteromethoxy group (-OCD3) onto the C-23 ketone.
Proposed Synthetic Pathway for this compound
The synthesis of this compound follows the same initial steps as the synthesis of non-deuterated Moxidectin, starting from the 23-keto intermediate.
Experimental Protocol for the Synthesis of this compound (Hypothetical)
While a specific, publicly available, detailed protocol for the synthesis of this compound is not readily found in the scientific literature, a plausible experimental procedure can be constructed based on the general synthesis of Moxidectin and known oximation reactions.
Step 1: Oximation of the 23-Keto Intermediate
-
Dissolution: The protected 23-keto nemadectin intermediate is dissolved in a suitable anhydrous solvent, such as methanol (B129727) or ethanol.
-
Addition of Deuterated Reagent: A solution of trideuteromethoxylamine hydrochloride (CD3ONH2·HCl) in a minimal amount of the same solvent is added to the reaction mixture.
-
Base Addition: A weak base, such as sodium acetate (B1210297) or pyridine, is added to neutralize the hydrochloride salt and liberate the free trideuteromethoxylamine.
-
Reaction Conditions: The reaction is stirred at room temperature or slightly elevated temperature for a period of 2 to 24 hours, with the progress monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude protected this compound.
Step 2: Deprotection
-
Reaction: The crude protected this compound is subjected to a deprotection step to remove the hydroxyl protecting groups. The choice of deprotection agent and conditions depends on the specific protecting groups used in the initial synthesis.
-
Purification: The final product, this compound, is purified using chromatographic techniques such as column chromatography or preparative HPLC to achieve high purity.
Manufacturing and Quality Control
The manufacturing of deuterated Moxidectin for use as an analytical standard or for potential therapeutic applications requires stringent quality control measures to ensure its identity, purity, and isotopic enrichment.
Purification
Purification of Moxidectin and its deuterated analogue is a critical step in the manufacturing process. Various methods have been reported, including:
-
Crystallization: This method can be effective for achieving high purity levels of the final product.
-
Chromatography: Column chromatography with silica (B1680970) gel or other stationary phases, as well as preparative HPLC, are commonly employed to separate the desired product from impurities and unreacted starting materials.
Analytical Characterization
A combination of analytical techniques is used to confirm the structure and purity of the synthesized deuterated Moxidectin.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the chemical purity of the final product and to separate it from any non-deuterated Moxidectin and other impurities. |
| Mass Spectrometry (MS) | To confirm the molecular weight of this compound and to determine the degree of deuterium incorporation by analyzing the isotopic distribution of the molecular ion peak. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H NMR: To confirm the absence of a signal corresponding to the methoxy protons at the C-23 oxime position, providing direct evidence of deuteration. 13C NMR: To confirm the overall carbon skeleton of the molecule. 2H NMR: To directly observe the deuterium signal and confirm its location. |
Quantitative Data
The following table summarizes hypothetical quantitative data for a typical synthesis of this compound. Actual values may vary depending on the specific reaction conditions and purification methods employed.
| Parameter | Value |
| Starting Material | Protected 23-Keto Nemadectin |
| Deuterating Agent | Trideuteromethoxylamine Hydrochloride (CD3ONH2·HCl) |
| Typical Reaction Yield (Oximation) | 80-95% |
| Typical Overall Yield (from 23-Keto Intermediate) | 60-80% |
| Deuterium Incorporation | >98% |
| Chemical Purity (by HPLC) | >99% |
Conclusion
The synthesis and manufacturing of deuterated Moxidectin, particularly this compound, is a crucial process for providing high-quality internal standards for bioanalytical studies and for exploring the potential therapeutic benefits of isotopic modification. The key to the synthesis lies in the use of a deuterated oximation reagent in the final steps of the established Moxidectin synthesis pathway. Rigorous purification and analytical characterization are essential to ensure the final product meets the high standards required for its intended applications in research and drug development.
The Gold Standard in Bioanalysis: A Technical Guide to Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is the bedrock of successful research and regulatory approval. This in-depth technical guide explores the principles, applications, and methodologies of employing stable isotope-labeled (SIL) internal standards in bioanalysis, establishing why this technique is considered the gold standard for achieving robust and reliable quantitative data.
The use of an appropriate internal standard (IS) is critical for correcting variability during sample processing and analysis in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1] While structural analog internal standards have been utilized, the consensus among regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) is a strong preference for SIL internal standards.[1][2] SIL internal standards are versions of the analyte where one or more atoms have been replaced by their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[3][4] This subtle change in mass allows the SIL-IS to be differentiated from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical.[5] This similarity ensures that the SIL-IS co-elutes with the analyte and experiences the same extraction recovery, matrix effects, and ionization response, leading to superior accuracy and precision.[1][6]
Core Principles and Advantages of SIL Internal Standards
The fundamental principle behind using a SIL-IS is isotope dilution mass spectrometry.[5] A known amount of the SIL-IS is added to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.[5] The ratio of the mass spectrometric response of the analyte to that of the SIL-IS is then used for quantification.[5] This ratiometric measurement effectively normalizes for variability that can occur during the analytical workflow.[7]
The key advantages of using SIL internal standards over other methods, such as external standards or structural analogs, are summarized below:
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting components from the biological matrix, are a significant source of error in LC-MS/MS analysis. Because a SIL-IS has virtually identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for effective normalization.[1][6]
-
Correction for Variability in Sample Preparation: Losses of analyte during extraction, evaporation, and reconstitution steps are accounted for by the SIL-IS, which behaves in the same manner as the analyte.[7]
-
Improved Accuracy and Precision: The use of a SIL-IS has been shown to significantly improve the accuracy and precision of bioanalytical methods, leading to more reliable pharmacokinetic and toxicokinetic data.[8][9]
-
Enhanced Method Robustness: By compensating for various sources of variability, SIL internal standards contribute to the overall robustness and reliability of the bioanalytical method.[10]
Quantitative Data Presentation: A Comparative Analysis
The superiority of SIL internal standards is evident when comparing quantitative performance data against other internal standard strategies. The following tables summarize key performance metrics from comparative studies.
| Performance Metric | Stable Isotope-Labeled IS | Structural Analog IS | Key Observations |
| Accuracy (% Bias) | Typically within ±5%[1] | Can exceed ±15%[1] | SIL-IS consistently provides higher accuracy due to better compensation for matrix effects and recovery variations.[1] |
| Precision (%CV) | Typically <10%[1] | Can be >15%[1] | The use of a SIL-IS results in significantly better precision, as it tracks the analyte's behavior more closely.[1] |
| Matrix Effect (% Suppression/Enhancement) | Effectively compensated (<5% difference between analyte and IS)[1] | Inconsistent compensation (can be >20% difference)[1] | The near-identical nature of the SIL-IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization.[1] |
Table 1: General Performance Comparison of Internal Standard Strategies.
A specific study on the anticancer agent kahalalide F provides a concrete example of the improved performance with a SIL-IS:[11]
| Performance Metric | Analogous Internal Standard | Deuterated (D8) Internal Standard |
| Accuracy (Mean % Bias) | 96.8%[11] | 100.3%[11] |
| Precision (% Standard Deviation) | 8.6%[8] | 7.6%[8] |
Table 2: Accuracy and Precision Data for the Analysis of Kahalalide F.
In a study on the immunosuppressant drug tacrolimus (B1663567), the following matrix effects and recovery data were observed:[12]
| Parameter | Tacrolimus (Analyte) | Tacrolimus-¹³C,D₂ (SIL-IS) | Ascomycin (Analog IS) |
| Matrix Effect | -16.04% to -29.07% | -16.64% | -28.41% |
| Absolute Recovery | 74.89% to 76.36% | 78.37% | 75.66% |
Table 3: Matrix Effect and Absolute Recovery Data for Tacrolimus and Internal Standards.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays using SIL internal standards. The following sections provide step-by-step protocols for common sample preparation techniques and key validation experiments.
Sample Preparation Protocols
Sample preparation is a critical step to remove interferences from the biological matrix and isolate the analyte of interest. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Protocol 1: Protein Precipitation (PPT)
This method is often used for its simplicity and speed in removing the majority of proteins from plasma or serum samples.[13][14]
-
Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the SIL-IS working solution to each sample, calibrator, and quality control, except for the blank matrix.
-
Precipitation: Add a precipitating agent, typically acetonitrile (B52724) or methanol, in a 3:1 or 4:1 ratio to the sample volume (e.g., 300 µL or 400 µL).[15]
-
Vortexing: Vortex the samples for approximately 1-2 minutes to ensure thorough mixing and protein precipitation.[13]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.[13]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase compatible with the LC-MS/MS system to increase sensitivity.
-
Analysis: The prepared sample is ready for injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4]
-
Sample Aliquoting and IS Spiking: Aliquot a specific volume of the biological sample and add the SIL-IS as described in the PPT protocol.
-
pH Adjustment (Optional): Adjust the pH of the sample to optimize the partitioning of the analyte into the organic phase.
-
Addition of Extraction Solvent: Add a volume of a water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate) to the sample.
-
Extraction: Vortex or shake the mixture vigorously for several minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the mixture to achieve a clear separation between the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the organic layer containing the analyte to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in a mobile phase compatible with the LC-MS/MS system.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte while matrix interferences are washed away.[16]
-
Cartridge Conditioning: Condition the SPE cartridge with an appropriate organic solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or a buffer).[17]
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the conditioned SPE cartridge.[17]
-
Washing: Wash the cartridge with a weak solvent to remove polar interferences while retaining the analyte on the sorbent.[17]
-
Elution: Elute the analyte from the sorbent using a strong organic solvent.[17]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
-
Analysis: Analyze the sample by LC-MS/MS.
Bioanalytical Method Validation Protocols
A full validation of a bioanalytical method is required to ensure its performance and the reliability of the results.[5] Key validation experiments are outlined below.
Protocol 4: Selectivity and Specificity
This experiment demonstrates that the method can differentiate and quantify the analyte and the IS from endogenous matrix components and other potential interferences.[5]
-
Sample Preparation: Obtain at least six different lots of the blank biological matrix from individual donors.
-
Analysis:
-
Analyze each blank lot with and without the SIL-IS to check for interferences at the retention times of the analyte and IS.
-
Analyze a Lower Limit of Quantification (LLOQ) sample to ensure the analyte is detectable and quantifiable.
-
-
Acceptance Criteria: The response of any interfering peaks in the blank matrix should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.
Protocol 5: Matrix Effect
This experiment evaluates the suppressive or enhancing effect of the matrix on the ionization of the analyte and IS.[5]
-
Sample Preparation:
-
Set A (Neat Solution): Prepare the analyte and IS in the reconstitution solvent at low and high concentrations.
-
Set B (Post-extraction Spike): Spike the analyte and IS into the blank matrix extract after the extraction procedure at the same low and high concentrations.
-
-
Analysis: Analyze both sets of samples.
-
Calculation:
-
Matrix Factor (MF): Calculated for each lot of matrix by dividing the peak area of the analyte in Set B by the mean peak area of the analyte in Set A.
-
IS-Normalized Matrix Factor: Calculated by dividing the MF of the analyte by the MF of the IS.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of matrix should be ≤15%.[15]
Protocol 6: Accuracy and Precision
This experiment determines the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter (precision).[5]
-
Sample Preparation: Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC.
-
Analysis:
-
Intra-assay (Within-Run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-assay (Between-Run): Analyze the QC replicates in at least three separate runs on at least two different days.
-
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value for Low, Mid, and High QCs, and within ±20% for the LLOQ.
-
Precision (CV%): The CV should not exceed 15% for Low, Mid, and High QCs, and not exceed 20% for the LLOQ.[5]
-
Protocol 7: Stability
This experiment evaluates the stability of the analyte in the biological matrix under various storage and handling conditions.[1]
-
Sample Preparation: Prepare low and high concentration QC samples.
-
Stability Conditions to be Evaluated:
-
Freeze-Thaw Stability: Subject the QC samples to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Keep the QC samples at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Store the QC samples at the intended storage temperature for a period equal to or longer than the study samples will be stored.
-
-
Analysis: Analyze the stability samples and compare the results to freshly prepared QCs.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in bioanalysis using stable isotope-labeled standards.
Caption: A comprehensive workflow for a bioanalytical assay using a stable isotope-labeled internal standard.
Caption: The logical rationale for the superior performance of stable isotope-labeled internal standards in bioanalysis.
Conclusion
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides unparalleled correction for various sources of error, most notably matrix effects and variability in sample recovery. The presented data and protocols underscore the significant improvements in accuracy, precision, and overall method robustness achieved with SIL internal standards. For researchers and scientists in drug development, the adoption of this gold-standard approach is essential for generating high-quality, reliable data that can withstand regulatory scrutiny and support critical decision-making in the journey from discovery to clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 4. opentrons.com [opentrons.com]
- 5. ijstr.org [ijstr.org]
- 6. benchchem.com [benchchem.com]
- 7. iroatech.com [iroatech.com]
- 8. scispace.com [scispace.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. waters.com [waters.com]
- 11. benchchem.com [benchchem.com]
- 12. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. filtrous.com [filtrous.com]
- 14. Technical Tip: Protein Precipitation [phenomenex.com]
- 15. Protein Precipitation Methods for Proteomics [biosyn.com]
- 16. affinisep.com [affinisep.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Moxidectin-d3 Sample Preparation in Plasma/Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxidectin (B1677422) is a potent, broad-spectrum endectocide used in veterinary and human medicine for the treatment and control of various parasitic infections. Accurate quantification of Moxidectin in biological matrices such as plasma and serum is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Moxidectin-d3, a deuterated analog of Moxidectin, is commonly used as an internal standard (IS) in bioanalytical methods to ensure accuracy and precision by correcting for variability during sample preparation and analysis.
These application notes provide detailed protocols for the extraction of Moxidectin and its deuterated internal standard, this compound, from plasma and serum samples. The described methods include protein precipitation, solid-phase extraction (SPE), and a combination of both, which are commonly employed prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
-
Biological Matrix: Blank human, animal (e.g., rat, sheep, cattle) plasma or serum.
-
Analytes: Moxidectin, this compound (as internal standard).
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (HPLC grade).
-
Acids and Bases: Formic acid, Acetic acid, Triethylamine (TEA).
-
Reagents for Derivatization (for fluorescence detection): Trifluoroacetic anhydride, N-methylimidazole.
-
SPE Cartridges: Oasis HLB, C18 cartridges.
-
Dispersive SPE (d-SPE) Sorbents: Primary and secondary amine (PSA), C18.
-
Equipment: Centrifuge, vortex mixer, evaporator (e.g., nitrogen evaporator), ultrasonic bath, analytical balance, pipettes.
Sample Preparation Protocols
Several methods have been successfully employed for the extraction of Moxidectin from plasma and serum. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and straightforward, suitable for high-throughput analysis.
Experimental Protocol:
-
Sample Aliquoting: Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of this compound working solution (e.g., 200 ng/mL in ACN) to each sample, except for the blank matrix.[1]
-
Precipitating Agent Addition: Add 300 µL of cold acetonitrile (ACN) to precipitate the plasma/serum proteins.[1]
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[2]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Workflow for Protein Precipitation
A diagram illustrating the protein precipitation workflow for this compound sample preparation.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation by removing more interfering matrix components, leading to improved sensitivity and reduced matrix effects.
Experimental Protocol:
-
Sample Pre-treatment: Take 1 mL of plasma and add the internal standard (this compound).[3]
-
SPE Cartridge Conditioning: Condition an Oasis HLB or C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a suitable solvent to remove interfering substances (e.g., 1 mL of water, followed by 1 mL of a weak organic solvent mixture).
-
Elution: Elute the Moxidectin and this compound from the cartridge with a strong organic solvent (e.g., 1 mL of acetonitrile or methanol).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a specific volume of mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Workflow for Solid-Phase Extraction
A diagram illustrating the solid-phase extraction workflow for this compound sample preparation.
Protocol 3: Combined Protein Precipitation and Dispersive SPE (d-SPE)
This method combines the simplicity of protein precipitation with the cleanup efficiency of SPE, offering a balance between throughput and extract cleanliness.[4][5]
Experimental Protocol:
-
Protein Precipitation:
-
Dispersive SPE Cleanup:
-
Evaporation and Reconstitution:
-
Transfer the cleaned supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in mobile phase.
-
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Workflow for Combined PPT and d-SPE
A diagram illustrating the combined protein precipitation and dispersive SPE workflow.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated bioanalytical methods for Moxidectin in plasma and serum.
Table 1: Method Performance Characteristics
| Parameter | Method | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Reference |
| LC-MS/MS | Protein Precipitation | Rat Plasma | 1.00–200 | 1.00 | [1] |
| LC-MS/MS | PPT + d-SPE | Lamb Serum | 2.0–100 | 2.0 | [4] |
| HPLC-FLD | Solid-Phase Extraction | Cattle Plasma | 0.1–10 | 0.1 | [3] |
| HPLC-FLD | Solid-Phase Extraction | Human Plasma | 0.2–1000 | 0.2 | [6] |
| LC-MS/MS | Protein Precipitation | Human, Monkey, Mouse Plasma | 0.1–1000 | 0.1 | [7] |
Table 2: Recovery and Matrix Effect
| Analyte | Method | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Moxidectin | Protein Precipitation | Rat Plasma | > 94.1 | 91.2 - 96.2 | [1] |
| Moxidectin | PPT + d-SPE | Lamb Serum | 80.0 - 107.3 | Not Reported | [4] |
| Moxidectin | Solid-Phase Extraction | Cattle Plasma | > 75 | Not Reported | [3] |
| Moxidectin | Solid-Phase Extraction | Human Plasma | 71 - 94 | Not Reported | [6] |
Discussion
The choice of sample preparation technique for this compound in plasma or serum is critical for developing a robust and reliable bioanalytical method.
-
Protein precipitation is a simple and fast technique, making it suitable for high-throughput screening. However, it may result in less clean extracts, potentially leading to significant matrix effects in LC-MS/MS analysis. The use of a deuterated internal standard like this compound is essential to compensate for these effects.
-
Solid-phase extraction offers superior cleanup, resulting in lower matrix effects and often better sensitivity. This method is more time-consuming and costly than protein precipitation but is preferred for methods requiring low limits of quantification. Various sorbents can be used, with C18 and polymeric phases like Oasis HLB being common choices.
-
Combined protein precipitation and dispersive SPE provides a good compromise, offering better cleanup than PPT alone with a simpler workflow than traditional SPE. The use of sorbents like PSA helps in removing fatty acids and other interferences.
For all methods, the use of a stable isotope-labeled internal standard such as This compound is highly recommended. It closely mimics the chemical and physical properties of the analyte, ensuring accurate correction for any losses during sample preparation and variations in instrument response. The MRM transition for this compound has been reported as m/z 641.3 → 239.3.[2]
Conclusion
The protocols and data presented provide a comprehensive guide for the selection and implementation of sample preparation techniques for the quantification of Moxidectin, using this compound as an internal standard, in plasma and serum. The optimal method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and the analytical instrumentation available. Validation of the chosen method in the specific matrix of interest is crucial to ensure reliable and accurate results.
References
- 1. mdpi.com [mdpi.com]
- 2. Free drug percentage of moxidectin declines with increasing concentrations in the serum of marsupials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of moxidectin in plasma by high-performance liquid chromatography with automated solid-phase extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatographic assay of moxidectin in human plasma for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical method development and validation of moxidectin in plasma by LC-MS/MS: Application to in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Moxidectin in Animal Feed Samples by LC-MS/MS Using Moxidectin-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Moxidectin is a broad-spectrum macrocyclic lactone anthelmintic used in veterinary medicine to treat and control internal and external parasites in livestock.[1][2] Its presence in animal feed is regulated to ensure proper dosage and to prevent unintended exposure to non-target animals. Therefore, a robust and sensitive analytical method for the quantification of Moxidectin in complex feed matrices is essential for quality control and regulatory compliance. This application note details a validated method for the determination of Moxidectin in animal feed samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Moxidectin-d3 as a stable isotope-labeled internal standard. The use of an internal standard that is chemically identical to the analyte, but mass-differentiated, allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[3]
The described method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based sample preparation protocol, which is well-suited for the efficient extraction of veterinary drugs from complex matrices like animal feed.[4][5][6] This is followed by a sensitive and selective analysis using LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.
Materials and Methods
Reagents and Standards
-
Moxidectin certified reference standard
-
This compound certified reference standard (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
Instrumentation
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm)[1][7]
-
Laboratory grinder or mill
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Moxidectin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the stock solutions with an appropriate solvent (e.g., 50:50 acetonitrile:water) to prepare working standard solutions for calibration curve and quality control (QC) samples. A typical calibration curve might range from 1 to 200 ng/mL.[7]
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation (QuEChERS Extraction and Cleanup)
-
Homogenization: Grind the animal feed sample to a fine, uniform powder using a laboratory mill.
-
Extraction:
-
Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube.
-
Add a known amount of the this compound internal standard spiking solution.
-
Add 10 mL of water and vortex for 30 seconds to moisten the sample.
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl) to the tube.[8]
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the sample at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).[9] PSA is used to remove organic acids and some sugars, while C18 removes non-polar interferences like fats and lipids.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer an aliquot of the cleaned extract into a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the mobile phase starting composition.
-
Vortex to ensure the residue is fully dissolved.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical instrument conditions and should be optimized for the specific instrument used.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 µm).[7]
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[1][7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Injection Volume: 5-10 µL.[1]
-
Column Temperature: 40°C.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Moxidectin, followed by a re-equilibration step.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: At least two transitions should be monitored for both Moxidectin and this compound for quantification and confirmation. Typical transitions for Moxidectin are m/z 640.5 → 528.4 and m/z 640.5 → 498.6.[7][10] The transitions for this compound would be m/z 643.5 → 531.4 and m/z 643.5 → 501.6. These should be optimized on the specific instrument.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.
-
Data Presentation
Quantitative data for a typical LC-MS/MS method for Moxidectin analysis are summarized below. The values presented are representative of the performance expected from such a method and may vary depending on the specific matrix and instrumentation.
Table 1: LC-MS/MS Parameters for Moxidectin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) for Quantification | Product Ion (m/z) for Confirmation |
| Moxidectin | 640.5 | 528.4 | 498.6 |
| This compound | 643.5 | 531.4 | 501.6 |
Table 2: Method Validation Data
| Parameter | Typical Value | Reference |
| Linearity Range | 1.0 - 200 ng/mL | [7] |
| Correlation Coefficient (r²) | > 0.99 | [7] |
| Limit of Detection (LOD) | 0.1 - 1.5 µg/kg | [10] |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/kg | [10] |
| Recovery | 85 - 110% | [3][10] |
| Precision (RSD) | < 15% | [7] |
Mandatory Visualization
Caption: Experimental workflow for Moxidectin analysis in feed.
This detailed protocol provides a robust framework for the quantitative analysis of Moxidectin in animal feed samples. The combination of a streamlined QuEChERS sample preparation method with the specificity and sensitivity of LC-MS/MS analysis, along with the use of a stable isotope-labeled internal standard, ensures accurate and reliable results for regulatory monitoring and quality control purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Pretreatment Methods and Detection Techniques for Veterinary Drug Residues in Animal-Derived Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Veterinary Drug Residues [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting matrix effects with Moxidectin-d3 in LC-MS/MS
Welcome to the technical support center for troubleshooting matrix effects in the LC-MS/MS analysis of Moxidectin, utilizing Moxidectin-d3 as an internal standard. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, in this case, Moxidectin, due to the presence of co-eluting compounds from the sample matrix.[1][2] In the analysis of biological samples like plasma or serum, these effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] This interference can significantly compromise the accuracy, precision, and sensitivity of your analytical method, leading to unreliable quantification of Moxidectin, even when using a stable isotope-labeled internal standard like this compound.[2]
Q2: I am observing significant ion suppression for both Moxidectin and this compound. What are the likely causes?
A: Significant ion suppression for both the analyte and the internal standard is often caused by co-eluting endogenous components from the biological matrix.[2] Phospholipids are a major cause of ion suppression in electrospray ionization (ESI) when analyzing plasma or tissue samples.[2] Other potential sources include salts, proteins, and other small molecules that are co-extracted with your analytes of interest.[1] The protein precipitation (PPT) sample preparation method, while simple, is prone to leaving behind these interfering substances, which can result in severe matrix effects.[3][4]
Q3: My this compound internal standard is not adequately compensating for the matrix effect on Moxidectin. Why might this be happening?
A: While stable isotope-labeled internal standards (SIL-IS) like this compound are the most reliable way to compensate for matrix effects, their effectiveness can sometimes be compromised.[2] This can occur if the concentration of the internal standard is significantly different from the analyte concentration, leading to differential ionization suppression.[5] Additionally, if the chromatographic separation is poor, the analyte and internal standard may not be co-eluting perfectly with the interfering matrix components, leading to inconsistent compensation.
Q4: How can I determine the extent of the matrix effect in my Moxidectin assay?
A: The most common method to quantify matrix effects is the post-extraction addition (or post-extraction spike) method.[3][6] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the same analyte in a neat solution (e.g., mobile phase).[3] A value of 100% indicates no matrix effect, a value less than 100% indicates ion suppression, and a value greater than 100% indicates ion enhancement.
Q5: What are the recommended sample preparation techniques to minimize matrix effects for Moxidectin analysis?
A: The choice of sample preparation is critical for reducing matrix effects. While Protein Precipitation (PPT) is fast, it is often the least effective at removing interfering matrix components.[4][7] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at producing cleaner extracts.[3][4] For Moxidectin analysis in plasma, a simple LLE has been shown to result in minimal matrix effects and high extraction recovery.[3][4]
Troubleshooting Workflows and Decision Making
The following diagrams provide a systematic approach to troubleshooting matrix effects and selecting an appropriate sample preparation method.
Caption: Troubleshooting workflow for inconsistent Moxidectin quantification.
Caption: Decision tree for selecting a sample preparation method.
Quantitative Data Summary
The following tables summarize key quantitative data from a validated UHPLC-MS/MS method for Moxidectin in rat plasma, which can serve as a benchmark for your own experiments.[3][8][9][10]
Table 1: Moxidectin Recovery and Matrix Effect Data [3][8][9][10]
| QC Level (ng/mL) | Mean Extraction Recovery (%) | RSD (%) | Mean Matrix Effect (%) |
| 5.00 (LQC) | 94.4 | 3.8 | 91.2 - 96.2 |
| 50.0 (MQC) | 94.1 | 4.8 | 91.2 - 96.2 |
| 150 (HQC) | 98.0 | 4.7 | 91.2 - 96.2 |
Table 2: Pharmacokinetic Parameters of Moxidectin in Rats (Subcutaneous Administration) [3][8][9]
| Parameter | Moxidectin Solution (1 mg/kg) | Moxidectin Microspheres (1 mg/kg) |
| Cmax (ng/mL) | 575.51 ± 96.44 | 28.10 ± 4.91 |
| Tmax (d) | 0.04 ± 0.00 | 1.29 ± 2.80 |
| T1/2 (d) | 8.79 ± 2.21 | 25.84 ± 15.21 |
| AUC0–t (ng/mL·d) | 418.08 ± 82.31 | 376.43 ± 119.19 |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Addition
This protocol describes how to quantify the matrix effect for Moxidectin using the post-extraction addition method.[3]
Caption: Workflow for quantifying matrix effects.
Methodology:
-
Prepare Solution Set A (Neat Solution):
-
Prepare standard solutions of Moxidectin and this compound at three concentration levels (e.g., low, medium, and high QC levels) in the final mobile phase composition.
-
-
Prepare Solution Set B (Post-Extraction Spike):
-
Take six different lots of blank biological matrix (e.g., rat plasma).
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Perform the sample extraction procedure (e.g., LLE as described in Protocol 3) on these blank matrix samples.
-
After the final evaporation step, reconstitute the dried extracts with the standard solutions of Moxidectin and this compound prepared in Step 1.
-
-
LC-MS/MS Analysis:
-
Inject both sets of samples into the LC-MS/MS system and record the peak areas for Moxidectin and this compound.
-
-
Calculation:
-
Calculate the matrix effect for Moxidectin at each concentration level using the following formula:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
-
-
The matrix effect for the internal standard (this compound) should also be calculated similarly.
-
Protocol 2: Sample Preparation via Protein Precipitation (PPT)
This protocol outlines a general protein precipitation method. Note that this method may result in more significant matrix effects compared to LLE or SPE.[4][11]
Methodology:
-
Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the this compound internal standard solution to the sample and vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) (containing 1% formic acid for enhanced precipitation) to the sample.
-
Mixing and Centrifugation: Vortex the mixture vigorously for 1 minute. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Final Centrifugation: Centrifuge the reconstituted sample again to remove any remaining particulates before transferring to an autosampler vial.
Protocol 3: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for Moxidectin in rat plasma and has been shown to have minimal matrix effects.[3][9]
Methodology:
-
Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the this compound internal standard solution to the sample.
-
Extraction: Add 500 µL of acetonitrile to the tube.
-
Mixing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a new clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase, vortex to dissolve, and transfer to an autosampler vial for LC-MS/MS analysis.
References
- 1. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a UHPLC-MS/MS Method for the Determination of Moxidectin in Rat Plasma and Its Application in Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Moxidectin-d3 Recovery in Solid-Phase Extraction
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the recovery of Moxidectin-d3 during solid-phase extraction (SPE). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guides
Low recovery of this compound is a frequent challenge in solid-phase extraction. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Common Causes of Low this compound Recovery and Solutions
1. Suboptimal Sample Pre-treatment
-
Issue: Moxidectin (B1677422) is highly lipophilic and exhibits significant binding to plasma proteins, particularly lipoproteins. Inadequate disruption of these interactions can lead to poor recovery as the bound analyte may not be efficiently captured by the SPE sorbent.
-
Solution: Implement a robust sample pre-treatment protocol to denature proteins and release the this compound. This can be achieved through:
-
Protein Precipitation: Use of organic solvents like acetonitrile (B52724) or methanol (B129727), or acids such as trichloroacetic acid or formic acid. For instance, a method for determining Moxidectin in lamb serum involved treating samples with acetonitrile to precipitate proteins before proceeding with dispersive SPE.[1]
-
pH Adjustment: Modifying the sample pH can disrupt protein binding and ensure the analyte is in the optimal charge state for retention on the sorbent.
-
2. Inappropriate Sorbent Selection or Conditioning
-
Issue: The choice of SPE sorbent is critical for effective analyte retention. A mismatch between the sorbent's properties and those of this compound can result in breakthrough during sample loading. Improper conditioning of the sorbent can also lead to inconsistent and poor recovery.
-
Solution:
-
Sorbent Selection: Reversed-phase sorbents like C18 and polymeric sorbents such as Oasis HLB are commonly used for Moxidectin extraction.[2][3] Oasis HLB, a hydrophilic-lipophilic balanced polymer, is often favored for its ability to retain a wide range of compounds and its water-wettable nature, which can simplify the extraction protocol.
-
Proper Conditioning: Always pre-condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with an organic solvent (e.g., methanol) to activate the sorbent, followed by an equilibration step with an aqueous solution to prepare it for the sample matrix.
-
3. Inefficient Wash and Elution Steps
-
Issue: The wash step is designed to remove matrix interferences, but a solvent that is too strong can lead to premature elution of this compound. Conversely, an elution solvent that is too weak will result in incomplete recovery of the analyte from the sorbent.
-
Solution:
-
Optimize Wash Solvent: The wash solvent should be strong enough to remove interferences without affecting the analyte. A mixture of water and a small percentage of organic solvent (e.g., methanol) is often a good starting point.
-
Optimize Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. Methanol or acetonitrile are commonly used for elution from reversed-phase sorbents.[2] For complex matrices, a more aggressive elution solvent or multiple elution steps may be necessary.
-
4. High Matrix Effects
-
Issue: Co-elution of matrix components can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification and the appearance of low recovery.
-
Solution:
-
Improve Clean-up: Employ a more rigorous wash step or consider using a more selective SPE sorbent, such as a mixed-mode sorbent, to remove interfering compounds.
-
Use an Internal Standard: The use of a deuterated internal standard like this compound is crucial to compensate for matrix effects and variations in extraction efficiency.
-
Data Presentation: Comparison of Moxidectin SPE Protocols
The following table summarizes quantitative data from various studies on Moxidectin extraction, providing a comparison of different SPE methods and their reported recoveries.
| Matrix | SPE Sorbent | Sample Pre-treatment | Elution Solvent | Analytical Method | Reported Recovery (%) | Reference |
| Human Plasma | Oasis HLB | Not specified | Methanol | HPLC-Fluorescence | 71 - 94 | [3] |
| Cattle Plasma | Not specified (Benchmate procedure) | Not specified | Not specified | HPLC-Fluorescence | > 75 | [4] |
| Lamb Serum | Dispersive SPE (PSA and C18) | Protein precipitation with acetonitrile | Not specified | HPLC-ESI-MS/MS | 80.0 - 107.3 | [1] |
| Rat Plasma | Not specified | Protein precipitation with acetonitrile | Not specified | UHPLC-MS/MS | > 94.1 | [5] |
| Pig Tissues | Not specified | Acetonitrile extraction | Acetonitrile | HPLC-FLD | 62.9 - 89.2 | [6] |
Experimental Protocols
Below are detailed methodologies for two common solid-phase extraction protocols for Moxidectin.
Protocol 1: SPE using Oasis HLB Cartridges for Plasma[2]
-
Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 1 mL of plasma, add the internal standard (this compound) solution. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a water/methanol mixture to remove interferences. The exact ratio may need to be optimized for your specific matrix.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for analysis.
Protocol 2: Dispersive SPE for Serum[1]
-
Protein Precipitation: Add acetonitrile to the serum sample to precipitate proteins. Vortex and centrifuge to pellet the precipitated proteins.
-
Dispersive SPE: Transfer the supernatant to a tube containing a mixture of primary/secondary amine (PSA) and C18 sorbents. Vortex to ensure thorough mixing.
-
Centrifugation and Freezing: Centrifuge the sample to pellet the sorbent. The supernatant can then be frozen to further precipitate any remaining interferences.
-
Analysis: After a final centrifugation step, the supernatant is ready for analysis.
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow for solid-phase extraction and a troubleshooting decision tree for low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Liquid chromatographic assay of moxidectin in human plasma for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of moxidectin in plasma by high-performance liquid chromatography with automated solid-phase extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a UHPLC-MS/MS Method for the Determination of Moxidectin in Rat Plasma and Its Application in Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Addressing ion suppression/enhancement for Moxidectin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ion suppression or enhancement during the analysis of Moxidectin-d3 in LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and enhancement in the context of this compound analysis?
A1: Ion suppression or enhancement, collectively known as matrix effects, are phenomena that occur during LC-MS/MS analysis where the ionization efficiency of this compound is altered by co-eluting components from the sample matrix.[1] This leads to a decrease (suppression) or increase (enhancement) in the detected signal intensity, which can significantly impact the accuracy, precision, and sensitivity of the analytical method.[1][2] Common culprits in complex biological matrices include salts, lipids, and proteins.[1]
Q2: I am using this compound, a deuterated internal standard. Shouldn't this automatically correct for matrix effects?
A2: Deuterated internal standards like this compound are considered the gold standard for mitigating matrix effects because they are chemically very similar to the analyte (Moxidectin) and are expected to co-elute and experience similar ionization suppression or enhancement.[1] By using the peak area ratio of the analyte to the internal standard, variations in signal intensity due to matrix effects can often be normalized, leading to more accurate quantification.[1] However, this correction is not always perfect.[1]
Q3: Why might this compound not fully compensate for matrix effects?
A3: There are several reasons why a deuterated internal standard like this compound may not perfectly compensate for matrix effects:
-
Chromatographic Shift: A "deuterium isotope effect" can sometimes cause a slight difference in retention time between Moxidectin and this compound.[1][3] If they elute into regions with varying degrees of ion suppression, the analyte-to-internal standard ratio will be skewed, leading to inaccurate results.[1][4]
-
Differential Matrix Effects: The analyte and the internal standard may be affected differently by matrix components, even if they co-elute closely.[3][4] This can occur if the matrix components have a specific interaction with either the analyte or the internal standard.
-
Purity of the Internal Standard: The this compound standard may contain a small amount of unlabeled Moxidectin, which can interfere with the measurement of the actual analyte, especially at the lower limit of quantification (LLOQ).[3]
Q4: What are the common sources of ion suppression when analyzing this compound in biological samples?
A4: In bioanalysis of samples like plasma, serum, or tissue homogenates, common sources of ion suppression for Moxidectin and its deuterated internal standard include:
-
Phospholipids: These are major components of cell membranes and are frequently co-extracted, particularly with simple protein precipitation methods.[5] They are notorious for causing ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of salts from buffers used during sample preparation can suppress the ionization of the analyte.[4]
-
Endogenous Metabolites: The complex nature of biological samples means that a multitude of endogenous small molecules can co-elute with this compound and interfere with its ionization.
Troubleshooting Guides
Problem: Poor reproducibility of the Moxidectin/Moxidectin-d3 peak area ratio.
This is a common indicator of inconsistent matrix effects.
Troubleshooting Steps:
-
Evaluate Chromatographic Peak Shape and Co-elution:
-
Overlay the chromatograms of Moxidectin and this compound. Do they perfectly co-elute? A slight shift can be problematic.
-
Assess the peak shape. Poor peak shape can be a sign of matrix interferences.
-
-
Perform a Post-Column Infusion Experiment: This will help identify regions of ion suppression in your chromatogram.
-
Review and Optimize Sample Preparation:
-
Modify Chromatographic Conditions:
Problem: The this compound signal is unexpectedly low or absent.
This could be due to severe ion suppression or issues with the internal standard itself.
Troubleshooting Steps:
-
Check the Internal Standard Solution:
-
Verify the concentration and stability of your this compound stock and working solutions.
-
Prepare a fresh dilution and inject it neat (in a clean solvent) to ensure the instrument is detecting it properly.
-
-
Investigate Severe Ion Suppression:
-
Inject an extracted blank matrix sample while monitoring the this compound mass transition. A significant dip in the baseline at the expected retention time points to severe ion suppression.
-
Dilute the sample extract with the mobile phase to reduce the concentration of matrix components.[8]
-
-
Assess Extraction Recovery: Perform an experiment to determine if this compound is being efficiently extracted from the matrix.
Data Presentation
Table 1: Hypothetical Data from a Matrix Effect Experiment
| Sample Set | Description | Mean Moxidectin Peak Area | Mean this compound Peak Area | Analyte/IS Ratio | Matrix Effect (%) |
| A | Neat Solution | 1,500,000 | 1,600,000 | 0.938 | N/A |
| B | Post-Extraction Spike | 950,000 | 1,450,000 | 0.655 | 63.3% |
| C | Pre-Extraction Spike | 900,000 | 1,380,000 | 0.652 | N/A |
In this example, the significant drop in peak area in Set B compared to Set A indicates ion suppression.
Table 2: Acceptance Criteria for Matrix Effect and Recovery
| Parameter | Acceptance Criteria |
| Matrix Factor (MF) | The coefficient of variation (CV) of the IS-normalized matrix factor from at least 6 different lots of matrix should be ≤15%. |
| Recovery | Recovery of the analyte and internal standard should be consistent, precise, and reproducible. The CV should be ≤15%. |
| Process Efficiency | Should be consistent across different concentrations and matrix lots. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol allows for the quantitative determination of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of Moxidectin and this compound in a clean solvent (e.g., mobile phase) at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure. Spike the resulting clean extract with Moxidectin and this compound to the same concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike blank matrix with Moxidectin and this compound at the same concentrations as in Set A before the extraction procedure.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
Recovery (RE) = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)
-
Process Efficiency (PE) = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set A) = MF x RE
A Matrix Factor of < 1 indicates ion suppression, > 1 indicates ion enhancement, and = 1 indicates no matrix effect.
-
Protocol 2: Post-Column Infusion Experiment
This experiment helps to qualitatively identify the regions in the chromatogram where ion suppression or enhancement occurs.
-
Set up the Infusion: Tee a syringe pump containing a standard solution of this compound into the LC flow path between the analytical column and the mass spectrometer inlet.
-
Establish a Stable Baseline: Infuse the this compound solution at a constant, low flow rate to obtain a stable signal (baseline) in the mass spectrometer.
-
Inject a Blank Matrix Extract: While the infusion is running, inject a prepared blank matrix extract onto the LC column.
-
Monitor the Signal: Observe the baseline of the infused this compound signal. Any dips or rises in the baseline indicate regions where co-eluting matrix components are causing ion suppression or enhancement, respectively.
Visualizations
Caption: Workflow for Quantitative Assessment of Matrix Effects.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Preventing isotopic exchange of deuterium in Moxidectin-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isotopic exchange of deuterium (B1214612) in Moxidectin-d3. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is the deuterium label located?
This compound is the deuterated analog of Moxidectin, an anthelmintic drug. The "-d3" designation signifies that three hydrogen atoms on the methoxy (B1213986) group at the C23 position have been replaced with deuterium atoms. This isotopic labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry.
Q2: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, also known as back-exchange, is a chemical process where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment (e.g., from water or other protic solvents).[1] For this compound, the loss of its deuterium label can compromise the accuracy of quantitative analyses, potentially leading to erroneous results.
Q3: How stable is the deuterium label on the methoxy group of this compound?
The carbon-deuterium (C-D) bonds on the methoxy group of this compound are generally stable under standard analytical conditions. However, exposure to certain factors can induce isotopic exchange.
Q4: What are the primary factors that can cause the deuterium on this compound to exchange with hydrogen?
The primary factors that can promote the exchange of deuterium for hydrogen are:
-
pH: Strongly acidic or basic conditions can catalyze the exchange. The minimum rate of exchange for many deuterated compounds occurs at a pH of approximately 2.5 to 3.[2]
-
Temperature: Elevated temperatures can provide the necessary activation energy for the exchange reaction to occur. It is recommended to use a cooled autosampler (e.g., 4°C) during analytical runs to minimize this effect.[2]
-
Solvent: Protic solvents (e.g., water, methanol) are a source of protons and can participate in the exchange reaction, especially under catalytic conditions. Aprotic solvents are generally preferred.
-
Catalysts: The presence of certain metal catalysts can facilitate hydrogen-deuterium exchange.
Q5: What are the recommended storage conditions for this compound to maintain its isotopic purity?
To ensure the long-term stability of the deuterium label, this compound should be stored under the following conditions:
| Storage Condition | Recommendation |
| Temperature | -20°C |
| Atmosphere | In a tightly sealed container to prevent moisture absorption. |
| Light | Protected from light. |
| Form | As a solid if possible. If in solution, use an aprotic solvent and store in a tightly sealed vial. |
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at preventing D-H exchange in this compound.
Issue 1: Gradual decrease in the mass-to-charge ratio (m/z) of this compound is observed over a series of LC-MS injections.
This observation strongly suggests the loss of deuterium atoms (isotopic exchange).
Caption: Troubleshooting workflow for m/z decrease.
Issue 2: Inconsistent quantification results when using this compound as an internal standard.
Inconsistent results can arise from variable isotopic exchange during sample preparation or analysis.
| Potential Cause | Recommended Solution |
| Prolonged sample preparation time at room temperature. | Minimize the time samples are kept at room temperature. Process samples on ice or in a cooled rack. |
| Inconsistent pH across samples and standards. | Ensure that the final pH of all samples and standards is consistent and within the optimal range (pH 2.5-7) for minimal exchange.[2] |
| Use of protic solvents for sample dilution or reconstitution. | If possible, use a high-purity, dry aprotic solvent for sample dilution and reconstitution. |
| Contaminated solvents with traces of acid or base. | Use high-purity or LC-MS grade solvents to avoid catalytic exchange. |
Experimental Protocols
Protocol 1: Monitoring Isotopic Purity of this compound by High-Resolution Mass Spectrometry (HR-MS)
This protocol outlines a method to assess the isotopic purity of a this compound standard.
Caption: Workflow for HR-MS isotopic purity monitoring.
Methodology:
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 µg/mL) in a high-purity aprotic solvent such as acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) capable of resolving the isotopic peaks.
-
Analysis:
-
Infuse the sample solution directly into the mass spectrometer or perform a rapid LC injection with a short gradient to minimize on-column exchange.
-
Acquire a high-resolution full scan mass spectrum in positive ion mode.
-
-
Data Processing:
-
Extract the ion chromatograms for the theoretical m/z of this compound and its potential isotopologues where one, two, or all three deuterium atoms have been replaced by hydrogen.
-
Integrate the peak areas for each of these species.
-
-
Calculation: Calculate the isotopic purity using the integrated peak areas.
Protocol 2: Stability Assessment of this compound in a Specific Experimental Condition
This protocol is designed to evaluate the stability of the deuterium label under your specific analytical method conditions.
Methodology:
-
Prepare Sample Sets:
-
Set A (T=0): Spike a known concentration of this compound into your analytical matrix (e.g., plasma, urine), immediately process, and analyze.
-
Set B (T=X): Spike the same concentration of this compound into the analytical matrix and subject it to the conditions you want to test (e.g., let it sit at room temperature for 4 hours, or store it in the autosampler at 4°C for 24 hours).
-
-
Analysis: Analyze both sets of samples using your established LC-MS/MS method.
-
Data Evaluation:
-
Compare the peak area response of this compound between Set A and Set B. A significant decrease in the response in Set B may indicate degradation.
-
Examine the mass spectra for any evidence of a decrease in the m/z, which would indicate the loss of deuterium.
-
Calculate the ratio of the deuterated peak to any observed back-exchanged peaks.
-
By following these guidelines and protocols, researchers can minimize the risk of isotopic exchange and ensure the integrity of their experimental data when using this compound.
References
Moxidectin and Moxidectin-d3 co-elution issues in chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution of Moxidectin and its deuterated internal standard, Moxidectin-d3, during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why are Moxidectin and this compound co-eluting in my chromatogram?
A1: Moxidectin and its deuterated internal standard, this compound, are structurally almost identical. The only difference is the presence of three deuterium (B1214612) atoms in the this compound molecule[1]. This near-identical chemical structure results in very similar physicochemical properties, leading to similar interactions with the stationary and mobile phases in liquid chromatography. Consequently, they often have very close retention times and can co-elute, appearing as a single, unresolved peak.
Q2: Is complete baseline separation of Moxidectin and this compound necessary for LC-MS/MS analysis?
A2: Not always. For quantitative bioanalysis using tandem mass spectrometry (LC-MS/MS), the analyte and the stable isotope-labeled (SIL) internal standard are differentiated by their mass-to-charge ratios (m/z) in the mass spectrometer. As long as there is no significant isotopic cross-contribution and the chromatographic peak shape is good, precise quantification is possible even with co-elution[2]. However, slight separation can sometimes be beneficial to mitigate severe matrix effects that may affect the ionization of the analyte and internal standard differently[3][4]. Significant separation is generally not desired as it defeats the purpose of the SIL internal standard, which is to co-elute and experience the same matrix effects as the analyte.
Q3: Can the presence of deuterium affect chromatographic behavior?
A3: Yes. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. This can lead to minor differences in polarity and intermolecular interactions, a phenomenon known as the kinetic isotope effect[5]. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts because they are generally considered less hydrophobic[6]. This subtle difference can be exploited to achieve separation. The degree of separation can also increase with the number of deuterium substitutions[3].
Q4: What are the key factors I should focus on to resolve the co-elution?
A4: To achieve separation, you need to manipulate the chromatographic conditions to enhance the subtle differences between the two molecules. The key factors to optimize are the stationary phase (column chemistry and dimensions), the mobile phase composition (organic modifier, additives, pH), and operating parameters like column temperature and flow rate[7].
Troubleshooting Guide: Resolving Moxidectin and this compound Co-elution
This guide provides a systematic approach to resolving partial or complete co-elution of Moxidectin and its deuterated internal standard.
Problem: A single peak or a peak with a shoulder is observed, indicating poor resolution between Moxidectin and this compound.
Step 1: Initial Assessment & System Check
Before modifying the method, ensure the issue is not related to the system itself.
-
Peak Shape: Check for fronting or tailing. Poor peak shape can obscure resolution[8]. A shoulder on the peak is a primary indicator of co-elution[8].
-
System Suitability: Verify that your LC system is performing correctly. Check for pressure fluctuations, leaks, and ensure the detector is functioning properly[9].
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with, or weaker than, the initial mobile phase to prevent peak distortion[9].
Step 2: Method Optimization
If the system is functioning correctly, proceed with method optimization. The goal is to adjust selectivity (α), the factor in the resolution equation that describes the separation of two analyte peaks.
Caption: A decision tree for troubleshooting Moxidectin co-elution issues.
Experimental Protocols & Data
Protocol 1: High-Resolution UHPLC Method
This protocol is designed to maximize resolving power for closely eluting compounds like Moxidectin and this compound.
-
LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system capable of handling high backpressures.
-
Column: A high-efficiency C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)[10]. Smaller particles and longer columns provide higher theoretical plates and better resolution.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile[11].
-
Flow Rate: 0.3 mL/min. A lower flow rate can increase efficiency and improve resolution.
-
Column Temperature: 40°C. Temperature affects viscosity and analyte interaction with the stationary phase[10].
-
Injection Volume: 5 µL.
-
Gradient Program: A shallow gradient is critical. Start with a low percentage of organic modifier and increase it slowly.
-
0.0 min: 80% B
-
10.0 min: 90% B
-
10.1 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 80% B
-
15.0 min: 80% B
-
-
Detection: Tandem Mass Spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
Quantitative Data: Impact of Chromatographic Conditions
The following table summarizes how changes in key parameters can affect the resolution of Moxidectin and its deuterated internal standard. This data is illustrative, based on established chromatographic principles.
| Parameter | Condition 1 | Retention Time (min) | Resolution (Rs) | Condition 2 | Retention Time (min) | Resolution (Rs) | Rationale for Improvement |
| Column | Standard HPLC C18 (50 x 2.1 mm, 3 µm) | ~2.2 | ~0.5 (Co-elution) | UHPLC C18 (100 x 2.1 mm, 1.7 µm) | ~4.5 | >1.0 (Partial Separation) | Higher efficiency (more theoretical plates) from smaller particles and longer column increases resolving power. |
| Organic Modifier | Acetonitrile | ~4.5 | ~1.1 | Methanol | ~5.1 | ~1.3 | Changing the organic solvent alters selectivity (α) by changing the nature of the mobile phase interactions with the analytes. |
| Gradient Slope | Fast (5%/min) | ~3.8 | ~0.9 | Shallow (1%/min) | ~6.2 | >1.5 (Baseline) | A shallower gradient allows more time for the subtle differences between the analytes to result in separation on the column. |
| Flow Rate | 0.5 mL/min | ~3.5 | ~1.0 | 0.3 mL/min | ~5.8 | ~1.4 | Lowering the flow rate reduces band broadening and increases the number of theoretical plates, improving resolution. |
Method Development Workflow
The diagram below illustrates a logical workflow for developing a method to separate Moxidectin and this compound.
Caption: A typical workflow for chromatographic method development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. m.youtube.com [m.youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of a UHPLC-MS/MS Method for the Determination of Moxidectin in Rat Plasma and Its Application in Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Moxidectin Using Moxidectin-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of moxidectin (B1677422) in biological matrices, with a focus on the pivotal role of its deuterated internal standard, moxidectin-d3 (B10783334). Cross-validation of bioanalytical methods is a critical regulatory requirement to ensure data consistency and reliability when multiple methods are employed within a single study or across different studies.[1] This document outlines the experimental protocols and performance data of representative Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, offering a framework for researchers to establish and validate robust bioanalytical assays for moxidectin.
The Importance of this compound in Bioanalysis
This compound serves as an ideal internal standard for the quantification of moxidectin.[2] As a stable isotopically labeled analog, it exhibits nearly identical physicochemical properties and chromatographic behavior to moxidectin itself.[3] This ensures that any variability during sample preparation and analysis, such as extraction efficiency and matrix effects, affects both the analyte and the internal standard similarly, leading to more accurate and precise quantification.[4]
Comparative Analysis of Representative Bioanalytical Methods
Two common approaches for the extraction of moxidectin from plasma are protein precipitation (Method A) and solid-phase extraction (SPE) (Method B). Below is a comparative summary of these methodologies, synthesized from published literature.
Table 1: Comparison of Sample Preparation and Chromatographic Conditions
| Parameter | Method A: Protein Precipitation (PPT) | Method B: Solid-Phase Extraction (SPE) |
| Biological Matrix | Plasma/Serum | Plasma/Serum |
| Sample Volume | 100 - 200 µL | 500 µL - 1 mL |
| Internal Standard | This compound | This compound |
| Extraction Technique | Protein precipitation with cold acetonitrile (B52724) (often with 1% formic acid).[5] | Solid-phase extraction using C18 cartridges. |
| Chromatographic Column | C18 or C8 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[6] | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm). |
| Mobile Phase | Gradient elution with acetonitrile and water (containing 0.1% formic acid). | Isocratic or gradient elution with acetonitrile/methanol (B129727) and water.[6] |
| Flow Rate | 0.2 - 0.5 mL/min | 0.3 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL[5] | 10 - 20 µL |
Table 2: Comparison of Mass Spectrometric Parameters and Method Performance
| Parameter | Method A: Protein Precipitation (PPT) | Method B: Solid-Phase Extraction (SPE) |
| Ionization Mode | Positive Electrospray Ionization (ESI+).[3] | Positive or Negative Electrospray Ionization (ESI+/-).[7] |
| MRM Transition (Moxidectin) | m/z 640.4 → 528.5.[8][9] | m/z 638.4 → 236.3 (Negative Mode).[7] |
| MRM Transition (this compound) | m/z 643.5 → 531.5.[3] | Corresponding deuterated transition. |
| Linearity Range | 0.1 - 1000 ng/mL.[7] | 0.5 - 200 ng/mL.[10] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL.[7][10] | 0.01 - 0.5 ng/mL.[4][8] |
| Accuracy (% Bias) | Within ±15% (typically < 10%).[11] | Within ±15% (typically < 10%). |
| Precision (% RSD) | < 15% (typically < 8%).[11] | < 15% (typically < 10%). |
| Mean Recovery | > 85%. | > 90%. |
| Stability | Stable under various storage conditions (e.g., bench-top, freeze-thaw cycles, long-term storage at -20°C).[8][12] | Stable under various storage conditions. |
Experimental Protocols
Protocol 1: Method A - Protein Precipitation
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specified amount of this compound internal standard solution to the sample and vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (containing 1% formic acid) to precipitate proteins.
-
Mixing and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample onto the LC-MS/MS system for analysis.
Protocol 2: Method B - Solid-Phase Extraction
-
Sample Pre-treatment: To 500 µL of plasma, add the this compound internal standard and 500 µL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low organic content solvent (e.g., 10% methanol in water) to remove interferences.
-
Elution: Elute the moxidectin and this compound from the cartridge with a high organic content solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
LC-MS/MS Analysis: Inject the sample for LC-MS/MS analysis.
Cross-Validation Workflow
The cross-validation process ensures that data from different analytical methods or laboratories are comparable.[1] This involves analyzing the same set of quality control (QC) samples and incurred samples with both methods and comparing the results.
Caption: Workflow for the cross-validation of two bioanalytical methods.
The acceptance criteria for cross-validation typically require that the mean concentration difference between the two methods is within a predefined limit (e.g., ±20%) for a significant portion of the samples analyzed.
Conclusion
Both protein precipitation and solid-phase extraction methods, when properly validated, can provide accurate and reliable quantification of moxidectin in biological matrices using this compound as an internal standard. The choice of method often depends on the required sensitivity, sample throughput, and the complexity of the matrix. Protein precipitation is generally faster and less expensive, making it suitable for high-throughput analysis.[3] In contrast, solid-phase extraction offers better sample cleanup, potentially leading to lower matrix effects and a lower limit of quantification.[13] A thorough cross-validation is essential to ensure data integrity and comparability when employing different bioanalytical methods in regulated studies.
References
- 1. fda.gov [fda.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 5. benchchem.com [benchchem.com]
- 6. Free drug percentage of moxidectin declines with increasing concentrations in the serum of marsupials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical method development and validation of moxidectin in plasma by LC-MS/MS: Application to in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for the quantification of the anthelmintic drug moxidectin in a volumetric absorptive microsample, blood, and plasma: Application to a pharmacokinetic study of adults infected with Strongyloides stercoralis in Laos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Development of a UHPLC-MS/MS Method for the Determination of Moxidectin in Rat Plasma and Its Application in Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. wildlifeteats.com [wildlifeteats.com]
Moxidectin vs. Moxidectin-d3: A Comparative Guide to Chromatographic Behavior
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chromatographic behavior of Moxidectin and its deuterated analog, Moxidectin-d3. The information presented is supported by experimental data to aid in method development, validation, and routine analysis in a research and drug development setting.
Introduction to Moxidectin and its Deuterated Analog
Moxidectin is a potent, broad-spectrum endectocide belonging to the milbemycin family. It is widely used in veterinary medicine to control and treat various parasitic infections. This compound is a stable isotope-labeled version of Moxidectin, where three hydrogen atoms in the methoxy (B1213986) group have been replaced with deuterium (B1214612). This isotopic substitution results in a mass shift of +3 Da, making it an ideal internal standard for quantitative analysis by mass spectrometry.
Chromatographic Behavior and Retention Time
In reversed-phase liquid chromatography (RP-LC), the primary separation mechanism is based on the hydrophobicity of the analytes. Moxidectin is a lipophilic compound, and its retention is governed by its interaction with the nonpolar stationary phase.
The key difference between Moxidectin and this compound is the presence of three deuterium atoms in the latter. This substitution can sometimes lead to a phenomenon known as the "chromatographic isotope effect," where the deuterated compound may exhibit a slightly different retention time than its non-deuterated counterpart. Typically, in RP-LC, deuterated compounds may elute slightly earlier than the corresponding unlabeled compound.
However, in the case of Moxidectin and this compound, experimental evidence suggests that they have nearly identical physicochemical properties and, under appropriate chromatographic conditions, they co-elute. One study explicitly states that isotopically labeled internal standards like this compound have the same molecular and physicochemical properties as the analytes of interest and elute at the same retention time[1]. This co-elution is highly desirable for an internal standard as it ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate and precise quantification.
While direct comparative retention time data from multiple sources is limited, the consensus in the available literature points towards co-elution. It is important to note that the exact retention time can vary between different LC systems, columns, and mobile phase compositions.
Data Summary
The following table summarizes the key properties and chromatographic behavior of Moxidectin and this compound based on available data.
| Parameter | Moxidectin | This compound | Reference |
| Molecular Formula | C₃₇H₅₃NO₈ | C₃₇H₅₀D₃NO₈ | |
| Molecular Weight | ~639.8 g/mol | ~642.8 g/mol | |
| Chromatographic Behavior | Lipophilic, retained on reversed-phase columns | Nearly identical to Moxidectin | [1] |
| Retention Time Comparison | Co-elutes with this compound | Co-elutes with Moxidectin | [1] |
Experimental Protocol
The following is a representative experimental protocol for the analysis of Moxidectin and this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on methodologies described in the literature.
1. Sample Preparation (Plasma)
-
Aliquoting: Transfer a precise volume of plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (internal standard) to the plasma sample.
-
Protein Precipitation: Add 3 volumes of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A reversed-phase column, such as a C18 or C8, is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample is injected.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of Moxidectin and this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification. The precursor ions ([M+H]⁺) for Moxidectin (~m/z 640.4) and this compound (~m/z 643.4) are selected and fragmented to produce specific product ions for detection.
-
Logical Relationship Diagram
The following diagram illustrates the relationship between the structural properties of Moxidectin and this compound and their resulting chromatographic behavior.
Caption: Structural similarity leads to co-elution.
References
Inter-laboratory Comparison of Moxidectin Quantification using Moxidectin-d3 as an Internal Standard
A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of Moxidectin (B1677422) in biological matrices is paramount for pharmacokinetic studies, residue analysis, and ensuring consumer safety.[1][2] This guide provides a comparative overview of various validated analytical methods for Moxidectin quantification, with a special focus on the use of Moxidectin-d3 as an internal standard. The data presented here is compiled from a range of published studies to offer a comprehensive performance comparison.
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for Moxidectin analysis due to its high sensitivity and selectivity.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variabilities in sample processing and instrument response, thereby enhancing the accuracy and precision of the quantification.[5]
Experimental Protocols
The following sections detail generalized experimental protocols for Moxidectin quantification in biological matrices based on methodologies reported in various studies.
Protocol 1: Sample Preparation - Protein Precipitation
This protocol outlines a common and straightforward method for extracting Moxidectin from plasma or serum samples.
-
Aliquoting: Transfer 100-200 µL of the plasma or serum sample into a microcentrifuge tube.[3]
-
Addition of Internal Standard: Spike the sample with a known concentration of the internal standard solution (e.g., this compound).
-
Protein Precipitation: Add a precipitating agent, typically acetonitrile (B52724) (often containing 1% formic acid), at a ratio of 3:1 or 4:1 to the sample volume.[6]
-
Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for about 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube for further processing or direct injection into the LC-MS/MS system.[3]
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the mobile phase.
Protocol 2: LC-MS/MS Analysis
The following are typical instrument conditions for the chromatographic separation and mass spectrometric detection of Moxidectin. These parameters should be optimized for the specific instrument and column used.
-
Chromatographic Separation:
-
LC System: UHPLC or HPLC system.[3]
-
Column: A reversed-phase column such as an Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or a Luna C8(2) (30 x 2.0 mm, 3 µm) is commonly used.[3][7]
-
Mobile Phase: A gradient elution is often employed using a combination of an aqueous phase (e.g., 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[3]
-
Flow Rate: Typical flow rates range from 0.2 to 0.4 mL/min.[3]
-
Injection Volume: 5 - 10 µL.[3]
-
Column Temperature: Maintained between 30 - 40 °C.[3]
-
-
Mass Spectrometric Detection:
-
MS System: A triple quadrupole mass spectrometer is typically used.[3]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode generally provides a better response for Moxidectin.[3][4] However, negative mode has also been successfully used.[8][9][10][11]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring at least two transitions (one for quantification and one for confirmation) to ensure identity.[3]
-
Typical MRM Transitions:
-
Moxidectin: The precursor ion is typically [M+H]⁺ at m/z 640.4 or 640.5, with common product ions being m/z 528.5 or 528.4.[4][7][12] In negative mode, the precursor ion is [M-H]⁻ at m/z 638.3 or 638.4, with product ions such as m/z 236.30.[9][10][11]
-
This compound: The specific MRM transitions for this compound would be adjusted to account for the mass difference due to the deuterium (B1214612) labels.
-
-
Data Presentation: A Comparative Overview of Validated Methods
The following tables summarize the performance characteristics of various LC-MS/MS methods for Moxidectin quantification as reported in different studies. This allows for a comparison of linearity, precision, accuracy, and the limit of quantification across different laboratories and methodologies.
Table 1: Performance Characteristics of Moxidectin Quantification Methods
| Study/Lab (Reference) | Matrix | Internal Standard (IS) | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Accuracy (%) | Precision (RSD/CV %) | LOQ (ng/mL) |
| Hofmann et al. (2021)[7] | Human Blood & Plasma | Not Specified | 0.5 - 100 | > 0.99 | 87.4 - 112.6 | < 12.6 | 0.5 (venous), 2.5 (capillary) |
| Goulart et al. (2017)[8] | Lamb Serum | Not Specified | 2.0 - 100 | > 0.99 | 80.0 - 107.3 | 1.7 - 6.7 | 2.0 |
| Danaher et al. (2006)[2] | Various Biological Matrices | Review of Methods | N/A | N/A | N/A | N/A | N/A |
| Kalra et al. (2022)[6] | Bovine Plasma | This compound | 1 - 500 | ≥ 0.998 | Within ± 15% of nominal | < 15% | 1 |
| Wu et al. (2022)[4][12] | Rat Plasma | Avermectin B1a | 1.00 - 200 | > 0.99 | 100.1 - 103.6 | Intra-day: 2.6 - 7.2, Inter-day: 4.4 - 6.4 | 1.00 |
| Alvinerie et al. (1998)[13] | Bovine Tissues | Not Specified | 1 - 100 | N/A | > 80% | N/A | 1 |
| Cossaboom et al. (2018)[11] | Human, Monkey, Mouse Plasma | Abamectin | 0.1 - 1000 | ≥ 0.997 | Within ± 15% of nominal | < 15% | 0.1 |
Table 2: Details of Internal Standards Used in Moxidectin Quantification
| Internal Standard | Rationale for Use | Reported Performance | References |
| This compound | Stable isotope-labeled analogue of the analyte. Considered the "gold standard" as it co-elutes and has identical ionization efficiency, effectively correcting for matrix effects and procedural losses. | Successfully used, resulting in a reliable and validated method with good precision and accuracy. | [5] |
| Avermectin B1a | Structurally similar to Moxidectin, belonging to the same class of macrocyclic lactones. | Demonstrated to be a suitable internal standard, yielding accurate and precise results in validated methods. | [4][12][14] |
| Abamectin | Another macrocyclic lactone with similar chemical properties to Moxidectin. | Effectively used as an internal standard in a validated method with a wide linear range and low LOQ. | [9][10][11] |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the comparative analysis of Moxidectin quantification methods.
Caption: A generalized experimental workflow for the quantification of Moxidectin in biological samples.
Caption: Logical relationships in the comparative analysis of Moxidectin quantification methods.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Review of methodology for the determination of macrocyclic lactone residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a UHPLC-MS/MS Method for the Determination of Moxidectin in Rat Plasma and Its Application in Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for the quantification of the anthelmintic drug moxidectin in a volumetric absorptive microsample, blood, and plasma: Application to a pharmacokinetic study of adults infected with Strongyloides stercoralis in Laos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Frontiers | Moxidectin is a candidate for use as an in vivo internal standard in pharmacokinetic studies, as demonstrated with use in simultaneous tissue cage and ultrafiltration fluid collection [frontiersin.org]
- 10. Moxidectin is a candidate for use as an in vivo internal standard in pharmacokinetic studies, as demonstrated with use in simultaneous tissue cage and ultrafiltration fluid collection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioanalytical method development and validation of moxidectin in plasma by LC-MS/MS: Application to in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Matrix solid-phase dispersion technique for the determination of moxidectin in bovine tissues - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Moxidectin-d3 in Regulated Bioanalysis: A Performance Comparison
For researchers, scientists, and drug development professionals engaged in the regulated bioanalysis of the anthelmintic drug Moxidectin, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of Moxidectin-d3, a deuterated stable isotope-labeled internal standard (SIL-IS), with commonly used non-deuterated alternatives. The information presented is supported by a synthesis of data from published bioanalytical methods.
Stable isotope-labeled internal standards are widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1] By incorporating deuterium (B1214612) atoms, this compound is chemically and physically almost identical to Moxidectin, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[2] This close resemblance allows it to effectively compensate for variability in the analytical process, such as matrix effects and extraction inconsistencies, leading to more robust and reliable results.[1]
Performance Comparison of Internal Standards
The following tables summarize the performance characteristics of this compound and alternative non-deuterated internal standards based on data from various validated bioanalytical methods. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is a compilation from different sources. Variations in experimental conditions across studies should be considered when interpreting the data.
Table 1: Comparison of Bioanalytical Method Performance with Different Internal Standards
| Performance Parameter | This compound | Abamectin / Avermectin B1a | Ivermectin |
| Intra-day Precision (%RSD) | < 6.50%[3] | 2.6 - 7.2%[4] | Within acceptable limits |
| Inter-day Precision (%RSD) | < 8.10%[3] | 4.4 - 6.4%[4] | Within acceptable limits |
| Intra-day Accuracy | Within acceptance ranges[3] | 100.3 - 103.6%[4] | Within acceptable limits |
| Inter-day Accuracy | Within acceptance ranges[3] | 100.1 - 103.0%[4] | Within acceptable limits |
| Recovery | Not explicitly stated, but deuterated standards typically show similar recovery to the analyte. | > 94.1%[4] | 71 - 94% |
| Matrix Effect | Deuterated standards are expected to effectively compensate for matrix effects. | 91.2 - 96.2%[4] | Not explicitly stated |
Table 2: Summary of LC-MS/MS Method Parameters from a Study Utilizing this compound[3]
| Parameter | Value |
| Linearity Range | 1 - 500 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.58 ng/mL |
| Regression Model | Quadratic (r ≥ 0.998) |
Experimental Protocols
The following are detailed methodologies for common sample preparation techniques and LC-MS/MS analysis used in the bioanalysis of Moxidectin.
Sample Preparation: Protein Precipitation (PPT)
This method is a rapid and straightforward approach for sample cleanup.
-
Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of the internal standard (e.g., this compound) to the sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) (containing 1% formic acid for enhanced precipitation) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1-5 minutes.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE offers a more thorough cleanup compared to PPT, which can be beneficial for reducing matrix effects.
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: To a 1 mL plasma sample, add the internal standard. Load the spiked plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a water/methanol mixture to remove interfering substances.
-
Elution: Elute the Moxidectin and the internal standard from the cartridge with methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in an appropriate solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical instrument conditions that should be optimized for the specific system in use.
-
Chromatographic System: UHPLC or HPLC system.
-
Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC HSS-T3).[3]
-
Mobile Phase: A gradient elution with mobile phases such as 0.01% acetic acid in water and methanol is often employed.[3]
-
Flow Rate: Typically in the range of 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 30 - 40 °C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common.[3]
-
MRM Transitions:
Logical Relationship: Internal Standard Correction
The use of an internal standard is fundamental to correcting for variability during the bioanalytical process. The mass spectrometer measures the peak areas of both the analyte (Moxidectin) and the internal standard (e.g., this compound). The ratio of these peak areas is then used to calculate the concentration of Moxidectin in the unknown sample by referencing a calibration curve. This ratiometric approach minimizes the impact of variations in sample preparation and instrument response.
References
Moxidectin-d3 in Incurred Sample Reanalysis: A Comparative Performance Guide
In the landscape of bioanalytical method development and validation, the reproducibility of results is paramount. Incurred sample reanalysis (ISR) serves as a critical measure to ensure the reliability and robustness of an analytical method by re-assaying a subset of samples from a study. The choice of an appropriate internal standard (IS) is fundamental to the success of ISR, as it compensates for variability during sample processing and analysis. This guide provides a comparative overview of the performance of Moxidectin-d3 as an internal standard in the bioanalysis of Moxidectin (B1677422), particularly in the context of ISR, and contrasts its performance with other commonly used internal standards.
For the quantification of Moxidectin, a potent anthelmintic agent, in biological matrices, a stable isotope-labeled internal standard like this compound is theoretically the ideal choice. Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for any analytical variability.
Performance Comparison of Internal Standards for Moxidectin Quantification
The following table summarizes the accuracy and precision data from various studies that have employed this compound and other internal standards for the bioanalytical method validation of Moxidectin. It is important to note that these data are compiled from different studies and do not represent a direct, head-to-head comparison under the same experimental conditions.
| Internal Standard | Analyte | Matrix | Accuracy (%) | Precision (% CV) | Key Findings & Reference |
| This compound | Moxidectin | Wombat Plasma and Faeces | 95 - 105 (Recovery) | Not explicitly stated | Behaved almost identically to Moxidectin, resulting in excellent recoveries even with significant matrix effects and analyte loss.[1] |
| Abamectin | Moxidectin | Human, Monkey, and Mouse Plasma | Within acceptable limits per FDA guidelines | Within acceptable limits per FDA guidelines | The method was successfully applied to an in vitro metabolic stability study.[2] |
| Avermectin B1a | Moxidectin | Rat Plasma | 100.1 - 103.6 | Intra-day: 2.6 - 7.2, Inter-day: 4.4 - 6.4 | The method was accurate and reproducible for the quantification of moxidectin in rat plasma.[3] |
| Abamectin | Moxidectin | Sheep Plasma | Not explicitly stated | Inter-assay: 5.3 - 18.5, Intra-assay: 2.1 - 5.9 | Moxidectin was found to be suitable as an in vivo internal standard for pharmacokinetic studies.[4] |
Incurred Sample Reanalysis (ISR) Workflow
The ISR process is a regulatory requirement to demonstrate the reproducibility of a bioanalytical method. The following diagram illustrates a typical ISR workflow.
Caption: Incurred Sample Reanalysis (ISR) Workflow.
Experimental Protocols
Detailed methodologies are crucial for interpreting the performance data. Below are summaries of the experimental protocols from the cited studies.
Method Using this compound
-
Sample Preparation: Details on the specific extraction method were not provided in the abstract, but it involved analysis of wombat plasma and faeces.
-
Chromatography: Not detailed in the abstract.
-
Mass Spectrometry: Not detailed in the abstract.
-
Internal Standard: this compound.
-
Key Observation: The use of this compound as an internal standard resulted in recoveries of 95–105%, indicating it effectively compensated for matrix effects and potential loss of Moxidectin during sample processing[1].
Method Using Abamectin
-
Sample Preparation: Protein precipitation of plasma samples (human, monkey, and mouse).
-
Chromatography: ACE C18 column (50 × 3.0 mm, 3 μm) with an isocratic elution using 0.1% acetic acid and methanol-acetonitrile (1:1, v/v) as the mobile phase[2].
-
Mass Spectrometry: Electrospray ionization (ESI) in negative multiple reaction monitoring (MRM) mode. The MRM transitions were m/z 638.40 → 236.30 for Moxidectin and m/z 871.50 → 565.35 for Abamectin[2].
-
Internal Standard: Abamectin.
Method Using Avermectin B1a
-
Sample Preparation: Liquid-liquid extraction of rat plasma samples.
-
Chromatography: A UHPLC-MS/MS method was used.
-
Mass Spectrometry: ESI in positive MRM mode.
-
Internal Standard: Avermectin B1a.
-
Validation: The method demonstrated good linearity over the concentration range of 1.00–200 ng/mL with a correlation coefficient (r²) > 0.99. The accuracy ranged from 100.1 to 103.6%, and the intra- and inter-day precision (RSD) did not exceed 15%[3].
Discussion
The ideal internal standard for a quantitative bioanalytical method is a stable isotope-labeled version of the analyte. The data, although limited, supports the superiority of this compound for the analysis of Moxidectin. The reported recovery of 95-105% in a complex matrix like wombat plasma and faeces, even in the presence of significant matrix suppression and analyte loss, underscores its ability to accurately track the analyte throughout the analytical process[1]. This is a critical attribute for ensuring the reproducibility of results in an incurred sample reanalysis.
While other internal standards like Abamectin and Avermectin B1a have been used to develop and validate accurate and precise methods for Moxidectin quantification, they are structurally different from Moxidectin. This can lead to differences in extraction recovery, chromatographic retention, and ionization efficiency, which may not be fully compensated for, especially in variable incurred samples. The acceptable accuracy and precision data reported in studies using these structural analogs demonstrate that robust methods can be developed. However, for the highest level of confidence in ISR and to minimize the risk of analytical variability, a stable isotope-labeled internal standard such as this compound is the recommended choice.
References
- 1. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical method development and validation of moxidectin in plasma by LC-MS/MS: Application to in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moxidectin is a candidate for use as an in vivo internal standard in pharmacokinetic studies, as demonstrated with use in simultaneous tissue cage and ultrafiltration fluid collection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. en.cmicgroup.com [en.cmicgroup.com]
Safety Operating Guide
Navigating the Disposal of Moxidectin-d3: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Moxidectin-d3, a deuterated internal standard used in the quantification of the antiparasitic drug Moxidectin, requires careful consideration for its disposal due to its inherent toxicity and environmental hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the surrounding ecosystem.
Core Principles of this compound Disposal
Moxidectin and its deuterated analogue are classified as hazardous waste.[1] The primary concern with this compound disposal is its high toxicity to aquatic organisms and the potential for long-lasting environmental effects.[2] Therefore, under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.[1] Adherence to local, state, and national regulations for hazardous waste disposal is mandatory.[1]
Hazard Profile of Moxidectin
To underscore the importance of proper disposal, the following table summarizes the key hazard information for Moxidectin, which should be considered equally applicable to this compound in the context of disposal.
| Hazard Classification | Description | Citation |
| Acute Oral Toxicity | Toxic if swallowed. | |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [2] |
| Aquatic Hazard (Acute) | Very toxic to aquatic life. | [2] |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long lasting effects. | [2] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound and associated materials.
1. Segregation and Containment:
-
Solid and Liquid Waste: All waste containing this compound, including unused neat material, solutions, and contaminated consumables (e.g., pipette tips, vials, gloves), must be collected in a dedicated, properly sealed, and clearly labeled hazardous waste container.[1]
-
Contaminated Sharps: Any needles or other sharps used with this compound should be immediately placed in a designated, puncture-proof sharps container that is also labeled as hazardous waste.[1]
-
Empty Containers: The original containers of this compound are to be treated as hazardous waste and should not be reused. They must be disposed of through an approved waste disposal plant.[1]
2. Spill Management and Decontamination:
-
In the event of a spill, ensure personal protective equipment (PPE) is worn, including gloves, lab coat, and eye protection.
-
Contain the spill using an absorbent material.[1]
-
Collect the spilled material and absorbent into a sealed container for hazardous waste disposal.[1]
-
Thoroughly clean the spill area. For any non-recoverable remnants, washing the area with a sodium hypochlorite (B82951) solution is recommended.[1]
3. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and explicitly state "this compound".[1]
-
Store the sealed waste containers in a secure, designated, and well-ventilated area, away from incompatible materials, while awaiting collection.[1]
4. Final Disposal:
-
The only acceptable method for the final disposal of this compound waste is through a licensed hazardous or special waste management company.[1]
-
Do not attempt to treat or neutralize the waste in the laboratory unless you have the specific expertise and equipment to do so in a safe and compliant manner.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
